GW438014A

Description

Properties

CAS No. |

469861-49-2 |

|---|---|

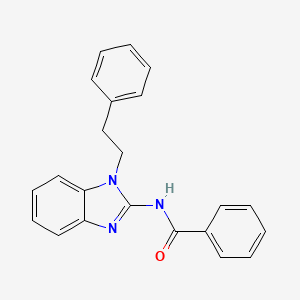

Molecular Formula |

C23H23N3O4S |

Molecular Weight |

437.5 g/mol |

IUPAC Name |

methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide |

InChI |

InChI=1S/C22H19N3O.CH4O3S/c26-21(18-11-5-2-6-12-18)24-22-23-19-13-7-8-14-20(19)25(22)16-15-17-9-3-1-4-10-17;1-5(2,3)4/h1-14H,15-16H2,(H,23,24,26);1H3,(H,2,3,4) |

InChI Key |

AVYFZOKRFCFQLP-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GW438014A; GW-438014-A; GW 438014 A; |

Origin of Product |

United States |

Foundational & Exploratory

GW438014A: A Technical Overview of its Interaction with the Neuropeptide Y Y5 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW438014A is a notable pharmacological tool in the study of the Neuropeptide Y (NPY) system, identified as a potent and selective antagonist for the NPY Y5 receptor subtype. The NPY system, comprising several receptor subtypes (Y1, Y2, Y4, Y5, and the truncated Y6 in some species), is a critical regulator of numerous physiological processes. The Y5 receptor, in particular, has been a focal point of research due to its significant role in appetite regulation, energy homeostasis, and other central nervous system functions. This document provides a comprehensive technical guide on the binding affinity of this compound to the NPY Y5 receptor, details established experimental protocols for such determinations, and visualizes the associated signaling pathways.

Quantitative Analysis of Binding Affinity

While specific quantitative binding affinity data (such as Ki or IC50 values) for this compound from its primary publication (Daniels et al., 2002) are not publicly available in the accessed literature, the compound is consistently described as a potent and selective NPY Y5 receptor antagonist. Potency in this context typically implies binding affinity in the nanomolar or sub-nanomolar range. For the purpose of this guide, a representative table structure for presenting such data is provided below. Researchers obtaining this data would populate it accordingly.

Table 1: Representative Binding Affinity Profile of this compound for NPY Receptor Subtypes

| Receptor Subtype | Radioligand | Ki (nM) | IC50 (nM) | Species | Cell Line/Tissue | Reference |

| NPY Y5 | e.g., [125I]PYY | Data Not Available | Data Not Available | e.g., Human | e.g., HEK293 | Daniels et al., 2002 |

| NPY Y1 | e.g., [125I]PYY | Data Not Available | Data Not Available | e.g., Human | e.g., SK-N-MC | Daniels et al., 2002 |

| NPY Y2 | e.g., [125I]PYY | Data Not Available | Data Not Available | e.g., Human | e.g., SK-N-BE2 | Daniels et al., 2002 |

| NPY Y4 | e.g., [125I]Pancreatic Polypeptide | Data Not Available | Data Not Available | e.g., Human | e.g., CHO | Daniels et al., 2002 |

Note: This table is a template. The specific values for this compound are not available in the reviewed search results.

Experimental Protocols

The determination of binding affinity for a compound like this compound at the NPY Y5 receptor typically involves a competitive radioligand binding assay. Below is a detailed, generalized methodology based on standard practices in the field.

Radioligand Binding Assay for NPY Y5 Receptor

1. Materials and Reagents:

- Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the human NPY Y5 receptor.

- Radioligand: Typically [125I]-labeled Peptide YY ([125I]PYY) or a selective Y5 agonist radioligand.

- Test Compound: this compound of known concentration.

- Non-specific Binding Control: A high concentration of a non-radiolabeled NPY receptor agonist (e.g., 1 µM NPY or PYY).

- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.

- Scintillation Cocktail.

- Glass fiber filters (e.g., Whatman GF/C).

2. Cell Membrane Preparation:

- Harvest cultured cells expressing the NPY Y5 receptor.

- Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

- Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

- Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

- Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

3. Binding Assay Protocol:

- In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein per well), a fixed concentration of the radioligand (usually at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound).

- For total binding wells, add only the membranes and radioligand.

- For non-specific binding wells, add membranes, radioligand, and a saturating concentration of an unlabeled NPY agonist.

- Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

- Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

- Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a function of the logarithm of the competitor (this compound) concentration.

- Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the Y5 receptor by its endogenous ligand, NPY, initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these downstream effects.

NPY Y5 Receptor Signaling Pathway

Upon NPY binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA). The βγ subunits of the G-protein can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA pathway, which are involved in cell growth, proliferation, and cytoskeletal rearrangement.

Caption: NPY Y5 Receptor Signaling Pathway.

Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of this compound involves a series of well-defined steps, from preparing the biological materials to analyzing the final data.

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

This compound serves as a critical tool for investigating the physiological and pathological roles of the NPY Y5 receptor. While precise, publicly available binding affinity data remains elusive, the established methodologies for its determination are robust and well-characterized. The understanding of the NPY Y5 receptor's signaling cascade provides a framework for interpreting the functional consequences of its antagonism by compounds like this compound. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development and neuropharmacology.

A Technical Guide to the Mechanism of Action of GW438014A: A Selective Neuropeptide Y Y5 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW438014A is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor implicated in the regulation of food intake and energy homeostasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing its pharmacological properties, the signaling pathways it modulates, and the key experimental findings that elucidate its function. The information is presented to support further research and drug development efforts targeting the NPY Y5 receptor.

Core Mechanism of Action: Selective NPY Y5 Receptor Antagonism

This compound exerts its pharmacological effects by selectively binding to and inhibiting the Neuropeptide Y (NPY) Y5 receptor.[1] The NPY Y5 receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to Gi/o proteins.[2] Upon activation by its endogenous ligand, NPY, the Y5 receptor initiates a cascade of intracellular signaling events that are associated with increased food intake. This compound acts as a competitive antagonist at this receptor, blocking the binding of NPY and thereby preventing the downstream signaling that promotes feeding behavior.

Quantitative Pharmacological Data

While a specific Ki or IC50 value for this compound from a publicly available source remains to be definitively cited, studies have demonstrated its high potency and selectivity for the NPY Y5 receptor. Brain levels of this compound have been shown to significantly exceed its binding IC50 for the Y5 receptor for several hours after administration in animal models, indicating effective target engagement in the central nervous system. The selectivity of this compound for the Y5 receptor over other NPY receptor subtypes (Y1, Y2, and Y4) is a key feature of its pharmacological profile.

Table 1: Summary of this compound Pharmacological Effects

| Parameter | Species | Effect | Dosage | Reference |

| Food Intake | Rodents | Inhibition of spontaneous, overnight fasting-induced, and NPY-induced feeding | 10 mg/kg, i.p. | [1] |

| Body Weight Gain | Lean and Obese Rodents | Reduction in the rate of weight gain | 10 mg/kg, i.p. | [1] |

| Fat Mass | Zucker Fatty Rats | Reduction in fat mass | 10 mg/kg, i.p., BID for 4 days | |

| Oral Bioavailability | Not Specified | Poor (<3%) | 25-100 mg/kg |

Signaling Pathways Modulated by this compound

By blocking the NPY Y5 receptor, this compound prevents the initiation of several downstream signaling pathways. The primary signaling cascade affected is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NPY Y5 receptor activation has been linked to the modulation of intracellular calcium concentrations and the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. There is also emerging evidence suggesting a role for the RhoA pathway in Y5 receptor signaling.

Signaling Pathway Diagram

Caption: NPY Y5 Receptor Signaling Cascade and the Inhibitory Action of this compound.

Key Experimental Protocols

The following sections outline the methodologies for the key experiments that have been instrumental in characterizing the mechanism of action of this compound.

Radioligand Binding Assay for NPY Y5 Receptor

This assay is fundamental to determining the binding affinity and selectivity of this compound for the NPY Y5 receptor.

-

Objective: To quantify the binding affinity (Ki or IC50) of this compound to the NPY Y5 receptor and its selectivity over other NPY receptor subtypes.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human NPY Y5 receptor (or other NPY receptor subtypes for selectivity profiling).

-

Radioligand: A radiolabeled ligand with high affinity for the NPY Y5 receptor (e.g., [¹²⁵I]-PYY or [¹²⁵I]-NPY) is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Experimental Workflow: Radioligand Binding Assay

Caption: A generalized workflow for determining the binding affinity of this compound.

In Vivo Food Intake and Body Weight Studies in Rodents

These studies are crucial for evaluating the physiological effects of this compound on energy balance.

-

Objective: To assess the impact of this compound on food consumption and body weight in animal models.

-

Methodology:

-

Animal Models: Lean and obese rodent strains (e.g., Zucker rats) are used.

-

Acclimation: Animals are individually housed and acclimated to the experimental conditions and diet.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) injection, typically at a dose of 10 mg/kg. A vehicle control group is included.

-

Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., over 24 hours). Spillage is accounted for.

-

Body Weight Measurement: Body weight is recorded daily.

-

Data Analysis: Food intake and changes in body weight are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

-

Conclusion

This compound is a valuable research tool for investigating the role of the NPY Y5 receptor in energy homeostasis. Its potent and selective antagonist activity at this receptor leads to a reduction in food intake and body weight gain in preclinical models. The mechanism involves the blockade of Gi/o-mediated signaling pathways, primarily the inhibition of adenylyl cyclase. Further research utilizing this compound can provide deeper insights into the complex neural circuits governing appetite and may inform the development of novel therapeutics for obesity and related metabolic disorders.

References

The Discovery and Early History of GW438014A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the discovery and initial characterization of GW438014A, a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. It consolidates available data on its chemical properties, in vitro and in vivo pharmacology, and the experimental methodologies employed in its early evaluation. This guide is intended to serve as a comprehensive technical resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely expressed in the central and peripheral nervous systems. It is a potent orexigenic peptide, stimulating food intake and playing a significant role in energy homeostasis. NPY exerts its effects through a family of G-protein coupled receptors, with the Y5 receptor subtype being strongly implicated as a key mediator of NPY's effects on appetite. The development of selective NPY Y5 receptor antagonists has therefore been a significant area of research for potential anti-obesity therapeutics. This compound emerged from these efforts as a promising tool compound for elucidating the role of the Y5 receptor.

Chemical Properties

This compound is a small molecule antagonist with the following chemical characteristics:

| Property | Value |

| IUPAC Name | N-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]benzamide |

| Chemical Formula | C22H19N3O |

| Molecular Weight | 341.41 g/mol |

| CAS Number | 469861-48-1 (free base), 469861-49-2 (mesylate) |

In Vitro Pharmacology

While the full primary manuscripts detailing the in vitro characterization of this compound are not publicly available, data from citing literature and vendor technical sheets indicate its high affinity and selectivity for the NPY Y5 receptor. The key in vitro experiments would have involved receptor binding assays and functional assays.

Experimental Protocol: Radioligand Binding Assay (Hypothetical)

This protocol is a generalized representation of a standard radioligand binding assay that would have been used to determine the binding affinity of this compound for the NPY Y5 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the NPY Y5 receptor.

Materials:

-

Cell membranes prepared from a cell line recombinantly expressing the human NPY Y5 receptor (e.g., HEK293, CHO cells).

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or another suitable Y5-selective radiolabeled agonist/antagonist.

-

This compound stock solution of known concentration.

-

Non-specific binding control: A high concentration of a non-radiolabeled NPY Y5 receptor ligand (e.g., NPY).

-

Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding wells, only cell membranes and radioligand are added.

-

For non-specific binding wells, cell membranes, radioligand, and a high concentration of the non-labeled ligand are added.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacology

The primary in vivo studies on this compound focused on its effects on food intake and body weight in rodent models.

Summary of In Vivo Efficacy

| Animal Model | Treatment | Key Findings | Reference |

| Lean and Obese Rodents | 10 mg/kg this compound, intraperitoneal (i.p.) injection, daily for 7 days | Inhibition of spontaneous, overnight fasting-induced, and NPY-induced feeding. Reduction in the rate of weight gain. | Daniels et al., 2002 |

| Rats | - | Inhibition of kindling acquisition. | Benmaamar et al., 2005 |

Experimental Protocol: Measurement of Food Intake and Body Weight in Rodents

This protocol outlines the general procedure for assessing the effect of a compound like this compound on food intake and body weight in a rodent model.

Objective: To evaluate the effect of this compound on food consumption and body weight in lean and/or obese rats or mice.

Materials:

-

Male rats or mice (e.g., Sprague-Dawley, Zucker lean, Zucker fatty).

-

Standard laboratory chow and water.

-

Metabolic cages or standard housing with wire mesh floors to allow for collection of spilled food.

-

This compound solution for injection.

-

Vehicle control solution.

-

Calibrated weighing scale.

Procedure:

-

Acclimatize animals to individual housing and handling for at least one week prior to the experiment.

-

Record baseline body weight and daily food intake for several days to establish a stable baseline.

-

Divide the animals into treatment and control groups, ensuring a balanced distribution based on body weight.

-

On the first day of the study, administer this compound (e.g., 10 mg/kg, i.p.) to the treatment group and the vehicle to the control group at a consistent time each day.

-

Provide a pre-weighed amount of food to each animal.

-

Measure and record the amount of food remaining and any spillage at regular intervals (e.g., 2, 4, 8, and 24 hours) to determine cumulative food intake.

-

Record the body weight of each animal daily.

-

Continue the daily dosing and measurements for the duration of the study (e.g., 7 days).

-

Analyze the data by comparing the food intake and change in body weight between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Mechanism of Action and Signaling Pathway

This compound acts as an antagonist at the NPY Y5 receptor, which is a G-protein coupled receptor (GPCR). The binding of NPY to the Y5 receptor typically initiates a signaling cascade that can lead to various cellular responses, including the modulation of ion channels and the activity of enzymes like adenylyl cyclase. By blocking the binding of NPY, this compound inhibits these downstream signaling events.

Caption: NPY Y5 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Discovery and History: A Logical Workflow

The discovery and initial characterization of a compound like this compound typically follows a structured drug discovery process.

Caption: A typical workflow for the discovery of a small molecule drug candidate like this compound.

Conclusion

This compound was a significant early tool compound in the exploration of the NPY Y5 receptor's role in energy homeostasis. The available data demonstrates its potency and selectivity as a Y5 antagonist, with clear effects on reducing food intake and body weight gain in preclinical models. While the full, detailed primary data remains largely within the archives of its developing institution, the information consolidated in this guide provides a robust technical overview of its discovery and foundational history for the scientific community.

The Role of GW438014A in Appetite Regulation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW438014A is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a key component in the central regulation of energy homeostasis. Preclinical studies have demonstrated its efficacy in reducing food intake and promoting weight loss in rodent models of obesity. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. While specific quantitative data from the primary literature remains elusive, this paper synthesizes the current understanding of this compound's role in appetite regulation and outlines the necessary information for a complete assessment of its therapeutic potential.

Introduction: The NPY System and Appetite

The Neuropeptide Y (NPY) system is a critical signaling pathway in the hypothalamic regulation of food intake and energy balance. NPY, a 36-amino acid peptide, is one of the most potent orexigenic (appetite-stimulating) agents identified. It exerts its effects through a family of G-protein coupled receptors, with the Y5 receptor subtype being strongly implicated as the primary mediator of NPY's effects on feeding behavior. Activation of the Y5 receptor is associated with increased food consumption and decreased energy expenditure, making it a prime target for the development of anti-obesity therapeutics.

This compound: A Selective NPY Y5 Receptor Antagonist

This compound is a small molecule antagonist that demonstrates high potency and selectivity for the NPY Y5 receptor. Its primary mechanism of action is to block the binding of endogenous NPY to the Y5 receptor, thereby inhibiting the downstream signaling cascades that promote food intake.

Mechanism of Action

The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of NPY, the Y5 receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade ultimately results in increased neuronal activity in orexigenic pathways and suppression of anorexigenic signals. This compound, by acting as a competitive antagonist, prevents these intracellular events from occurring in response to NPY, thus reducing the drive to eat.

Signaling Pathway of NPY Y5 Receptor and Inhibition by this compound

No Public Preclinical Research Data Available for GW438014A

Following a comprehensive search of publicly available scientific literature and databases, no preclinical research data, experimental protocols, or signaling pathway information could be identified for a compound designated as GW438014A.

Without access to primary research articles or other forms of public disclosure, it is not possible to provide the requested quantitative data, detailed experimental methodologies, or associated signaling pathways. Therefore, the core requirements of the request, including data tables and Graphviz diagrams, cannot be fulfilled.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public availability of data and to use recognized chemical names, international nonproprietary names (INNs), or other standardized identifiers in their queries.

In-Depth Technical Guide: GW438014A (CAS Number: 469861-48-1)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Compound Name: GW438014A

CAS Number: 469861-48-1 (free base)

Mechanism of Action: Selective Neuropeptide Y Y5 (NPY-Y5) Receptor Antagonist

Primary Therapeutic Area of Interest: Obesity and Feeding Disorders

Chemical Formula: C₂₂H₁₉N₃O

Molecular Weight: 341.41 g/mol

Synopsis: this compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor predominantly expressed in the hypothalamus. The NPY system, particularly through the Y1 and Y5 receptors, is a critical regulator of energy homeostasis, with NPY being one of the most powerful orexigenic (appetite-stimulating) peptides.[1] By blocking the Y5 receptor, this compound has been investigated for its potential to inhibit food intake and reduce body weight gain, positioning it as a candidate for anti-obesity therapeutics.

Quantitative Data Summary

Due to the limited availability of full-text primary research articles, a comprehensive summary of all quantitative data is not possible. The following tables represent the available data from abstracts and review articles.

Table 1: In Vivo Efficacy in Rodent Models

| Parameter | Animal Model | Dose and Administration | Duration | Observed Effect | Reference |

| Food Intake | Rats | 10 mg/kg; intraperitoneal (i.p.) | Daily for 7 days | Inhibition of spontaneous, overnight fasting-induced, and NPY-induced feeding. | Daniels et al., 2002 |

| Food Intake | Genetically obese ob/ob mice | 10 mg/kg; i.p. | Daily for 7 days | Inhibition of food intake in food-deprived mice. | Daniels et al., 2002 |

| Body Weight Gain | Lean and obese rats | 10 mg/kg; i.p. | Daily for 7 days | Decreased rate of weight gain. | Daniels et al., 2002 |

| Seizure Activity | Rats (Kindling model) | Not specified | Not specified | Inhibition of kindling acquisition. | Benmaamar et al., 2005 |

Note: The precise quantitative reduction in food intake (in grams) and body weight (in grams or percentage) from the primary study by Daniels et al. (2002) is not available in the public domain.

Signaling Pathways

The NPY-Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, NPY, the Y5 receptor activates downstream signaling cascades that are primarily coupled through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y5 receptor activation has been shown to mobilize intracellular calcium and activate the MAPK/ERK and RhoA signaling pathways. This compound, as an antagonist, blocks these signaling events initiated by NPY.

Caption: NPY-Y5 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols are not available in the publicly accessible literature. The following sections outline the probable methodologies based on standard practices in the field and information gleaned from abstracts.

In Vivo Food Intake and Body Weight Studies (Rodent Models)

This protocol is a generalized representation based on the study by Daniels et al. (2002).

References

An In-depth Technical Guide to the Pharmacology of GW438014A

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW438014A is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor implicated in the regulation of energy homeostasis. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, binding affinity, pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside visualizations of the NPY Y5 receptor signaling pathway and experimental workflows to facilitate further research and development of this and similar compounds.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in various physiological processes, including the regulation of food intake and energy balance. Its effects are mediated through a family of G-protein coupled receptors, of which the Y5 subtype is strongly associated with the orexigenic (appetite-stimulating) effects of NPY. Consequently, antagonists of the NPY Y5 receptor, such as this compound, have been investigated as potential therapeutic agents for the treatment of obesity. This document serves as a technical resource for professionals involved in the research and development of NPY Y5 receptor modulators.

Mechanism of Action

This compound functions as a competitive antagonist at the NPY Y5 receptor. By binding to the receptor, it blocks the downstream signaling cascade typically initiated by the binding of NPY. This antagonism effectively inhibits the physiological responses mediated by the Y5 receptor, most notably the stimulation of food intake.

Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Pharmacology

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (IC50) | Brain levels detected in excess of its binding IC50 | Rodent | Radioligand Binding Assay | [1] |

| Functional Activity | Potent antagonist | Human | cAMP Assay | [1] |

Note: Specific Ki or IC50 values for binding affinity are not publicly available in the reviewed literature, but brain concentrations exceeding the binding IC50 were confirmed post-dosing in rodents.

Table 2: In Vivo Pharmacology & Pharmacokinetics (Rodent Models)

| Parameter | Value | Species | Route of Administration | Reference |

| Efficacious Dose | 10 mg/kg | Rat, Mouse (ob/ob) | Intraperitoneal (i.p.) | [2] |

| Pharmacodynamic Effect | Inhibition of spontaneous, fasting-induced, and NPY-induced food intake; Reduction in body weight gain and fat mass | Rat, Mouse (ob/ob) | Intraperitoneal (i.p.) | [1][2] |

| Oral Bioavailability | < 3% | Rodent | Oral (p.o.) | [1] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for the intraperitoneal route are not specified in the available literature.

Signaling Pathways

Activation of the NPY Y5 receptor by its endogenous ligand, NPY, initiates a signaling cascade through its coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NPY Y5 receptor activation can modulate intracellular calcium levels and activate downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and protein kinase C (PKC) pathways. This compound blocks these downstream effects by preventing the initial binding of NPY to the receptor.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound for the NPY Y5 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human NPY Y5 receptor (e.g., HEK293 cells).

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]PYY) or a selective Y5 radioligand.

-

Test Compound: this compound.

-

Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the NPY Y5 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of cell membrane suspension, 50 µL of assay buffer, and 50 µL of [¹²⁵I]PYY.

-

Non-specific Binding: 50 µL of cell membrane suspension, 50 µL of 1 µM unlabeled NPY, and 50 µL of [¹²⁵I]PYY.

-

Competition Binding: 50 µL of cell membrane suspension, 50 µL of varying concentrations of this compound, and 50 µL of [¹²⁵I]PYY.

-

-

Incubation: Incubate the plates at room temperature for 2 hours with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Food Intake and Body Weight Study in Rodents

This protocol describes a typical in vivo experiment to assess the effect of this compound on food intake and body weight in a rodent model of obesity.

Materials:

-

Genetically obese mice (e.g., ob/ob) or diet-induced obese rats.

-

This compound.

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water).

-

Standard rodent chow and water.

-

Animal balance.

-

Metabolic cages (for precise food intake measurement).

-

Syringes and needles for intraperitoneal injection.

Procedure:

-

Acclimation: House animals individually in a temperature- and light-controlled environment (12:12 h light-dark cycle) and allow them to acclimate for at least one week. Provide ad libitum access to food and water.

-

Baseline Measurement: For 3-5 days prior to the start of the experiment, measure and record daily food intake and body weight for each animal to establish a stable baseline.

-

Randomization: Randomize animals into treatment groups (e.g., vehicle control, 10 mg/kg this compound).

-

Dosing: Administer the assigned treatment (vehicle or this compound) via intraperitoneal injection once daily, typically at the beginning of the dark cycle when rodents are most active and feed.

-

Data Collection: Continue to measure and record daily food intake and body weight for the duration of the study (e.g., 7 days).

-

Data Analysis: Calculate the change in food intake and body weight from baseline for each animal. Compare the treatment group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a valuable research tool for investigating the role of the NPY Y5 receptor in energy homeostasis. Its potency and selectivity make it a suitable compound for both in vitro and in vivo studies. While further characterization of its pharmacokinetic profile and a more detailed dose-response relationship in vivo would be beneficial, the existing data strongly support its function as an NPY Y5 receptor antagonist with the ability to reduce food intake and body weight in rodent models of obesity. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research in this area.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of GW438014A in Mouse Models of Obesity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW438014A is a potent and selective antagonist of the neuropeptide Y (NPY) Y5 receptor. The NPY system, particularly the Y5 receptor subtype, is a well-established pathway implicated in the regulation of food intake and energy homeostasis. Antagonism of the Y5 receptor is therefore a promising therapeutic strategy for the treatment of obesity. These application notes provide detailed protocols and guidance for conducting in vivo studies in mouse models of obesity to evaluate the efficacy of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from a preclinical study evaluating this compound in an obese rodent model. It is important to note that this study was conducted in Zucker Fatty rats, and dosages for mouse studies may require optimization.

| Parameter | Details | Reference |

| Compound | This compound | [1] |

| Animal Model | Zucker Fatty rats | [1] |

| Dosage | 10 mg/kg | [1] |

| Route of Administration | Intraperitoneal (i.p.), twice daily (BID) | [1] |

| Treatment Duration | 4 days | [1] |

| Key Outcomes | - Marked decrease in the rate of weight gain- Reduction in fat mass | [1] |

| Oral Bioavailability | Poor (<3%), no effect on food intake observed with oral administration (25-100 mg/kg) | [1] |

Experimental Protocols

Animal Models of Obesity

The choice of mouse model is critical for obesity research. Common models include:

-

Monogenic Models: These models, such as the ob/ob mouse (leptin deficient) and the db/db mouse (leptin receptor deficient), exhibit early-onset and severe obesity.[2][3] They are useful for studying the role of specific genes in obesity.

-

Polygenic Models: These models, like the C57BL/6J mouse, are susceptible to diet-induced obesity (DIO) when fed a high-fat diet.[4] DIO models are considered more relevant to common human obesity.[4]

-

Diet-Induced Obesity (DIO) Models: Obesity is induced in susceptible mouse strains by feeding a high-fat diet (HFD), typically containing 45-60% of calories from fat.[4][5] This is the most common model for preclinical testing of anti-obesity compounds.

Protocol for a Diet-Induced Obesity (DIO) Study in Mice

This protocol outlines a typical study to evaluate the effect of this compound on body weight and composition in a DIO mouse model.

2.1. Animals and Acclimation

-

Strain: C57BL/6J mice are a commonly used strain susceptible to DIO.[4]

-

Age and Sex: Male mice are often used as they tend to gain more weight on a high-fat diet.[4] Start with mice aged 6-8 weeks.

-

Housing: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Acclimation: Allow mice to acclimate for at least one week before starting the experiment.

2.2. Induction of Obesity

-

Diet: Feed the mice a high-fat diet (e.g., 45% or 60% kcal from fat). A control group should be fed a standard chow diet.

-

Duration: Continue the high-fat diet for 8-12 weeks, or until a significant difference in body weight is observed between the HFD and control groups.

2.3. Drug Preparation and Administration

-

Vehicle: Prepare a suitable vehicle for this compound for intraperitoneal injection (e.g., saline, DMSO/saline mixture). The final concentration of DMSO should be minimized.

-

Dosage: Based on the rat study, a starting dose of 10 mg/kg administered twice daily (BID) via intraperitoneal injection can be used.[1] Dose-response studies are recommended to determine the optimal dose in mice.

-

Groups:

-

Group 1: Lean control mice on a standard diet, receiving vehicle.

-

Group 2: Obese (DIO) mice on a high-fat diet, receiving vehicle.

-

Group 3: Obese (DIO) mice on a high-fat diet, receiving this compound (10 mg/kg, i.p., BID).

-

-

Duration of Treatment: A 4-day treatment period was effective in rats.[1] For mouse studies, a longer duration (e.g., 2-4 weeks) may be necessary to observe significant effects on body weight and composition.

2.4. Measurement of Efficacy Endpoints

-

Body Weight: Measure body weight daily or every other day.

-

Food Intake: Measure food intake daily by weighing the remaining food in the hopper.

-

Body Composition: At the end of the study, determine body composition (fat mass and lean mass) using techniques like quantitative magnetic resonance (QMR) or dual-energy X-ray absorptiometry (DEXA).

-

Metabolic Parameters (Optional):

-

Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism, an OGTT can be performed at the end of the treatment period.[6]

-

Blood Chemistry: Collect blood samples to measure levels of glucose, insulin, lipids, and other relevant biomarkers.

-

2.5. Statistical Analysis

-

Analyze the data using appropriate statistical methods, such as t-tests or ANOVA, to determine the significance of the observed effects.

Signaling Pathway and Experimental Workflow Diagrams

Caption: NPY-Y5 Receptor Signaling Pathway and the antagonistic action of this compound.

Caption: Experimental workflow for a diet-induced obesity study with this compound.

References

- 1. Food intake inhibition and reduction in body weight gain in lean and obese rodents treated with this compound, a potent and selective NPY-Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Murine Models of Obesity [mdpi.com]

- 3. Obesity-Associated Cancers: Evidence from Studies in Mouse Models [mdpi.com]

- 4. Frontiers | Obesity and cancer: Mouse models used in studies [frontiersin.org]

- 5. Preclinical models for obesity research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-fat diet induced obesity promotes inflammation, oxidative stress, and hepatotoxicity in female FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing GW438014A Solutions for Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW438014A is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. The NPY system, particularly the Y5 receptor subtype, is a key regulator of appetite and energy homeostasis. Antagonism of the NPY Y5 receptor has been investigated as a therapeutic strategy for the treatment of obesity and related metabolic disorders. These application notes provide detailed protocols for the preparation of this compound solutions for use in preclinical animal research, along with relevant technical data and signaling pathway information.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage is critical to maintain the integrity of the compound.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₉N₃O | [1] |

| Molecular Weight | 341.41 g/mol | [1] |

| Appearance | Crystalline solid | |

| Storage (Solid) | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C. | [1] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | [2] |

NPY Y5 Receptor Signaling Pathway

This compound exerts its pharmacological effects by blocking the NPY Y5 receptor, a G-protein coupled receptor (GPCR). The Y5 receptor is primarily coupled to inhibitory G-proteins (Gαi). Upon activation by its endogenous ligand, NPY, the Y5 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y5 receptor activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the RhoA pathway, which are involved in cell growth and motility.[3][4][5] this compound blocks these downstream effects by preventing NPY from binding to the Y5 receptor.

Caption: NPY Y5 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound solutions for intraperitoneal injection and oral gavage in rodents. It is recommended to perform a small-scale pilot study to ensure the solubility and stability of the formulation before preparing a large batch.

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol is designed to prepare a solution of this compound suitable for intraperitoneal administration in mice and rats. A common and generally well-tolerated vehicle for insoluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline.[6][7][8]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 400 (PEG400), sterile

-

Tween 80 (Polysorbate 80), sterile

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles (e.g., 25-27 gauge for mice)

Experimental Workflow:

Caption: Step-by-step workflow for preparing this compound solution for intraperitoneal injection.

Procedure:

-

Calculate the required amount of this compound: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the desired dose (e.g., 10 mg/kg), and the injection volume (e.g., 5-10 mL/kg for mice).

-

Prepare the vehicle: In a sterile tube, prepare the vehicle by sequentially adding and mixing the components. For a final formulation of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline, the order of addition is critical.

-

Prepare the stock solution: Weigh the calculated amount of this compound and dissolve it in the required volume of DMSO. Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary.

-

Formulate the final solution: a. To the this compound/DMSO stock solution, add the required volume of PEG400. Vortex thoroughly. b. Add the required volume of Tween 80 to the mixture and vortex until a homogenous solution is formed. c. Finally, add the required volume of sterile saline to reach the final desired concentration and volume. Vortex thoroughly.

-

Final Check: The final solution should be a clear, homogenous emulsion. If any precipitation is observed, the solution can be gently warmed or sonicated.

-

Administration: Administer the solution to the animals via intraperitoneal injection using an appropriate needle size and technique. The recommended maximum injection volume for mice is 10 ml/kg.[9]

Example Dosing Calculation for a 25g Mouse at 10 mg/kg:

-

Dose for a 25g mouse: 10 mg/kg * 0.025 kg = 0.25 mg

-

If the final concentration of the dosing solution is 1 mg/mL, the injection volume would be 0.25 mL.

Protocol 2: Preparation of this compound for Oral Gavage

For oral administration, a suspension of this compound in a vehicle such as 0.5% methylcellulose or a solution using a similar co-solvent system as for i.p. injection can be prepared.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% methylcellulose in sterile water or the DMSO/PEG400/Tween 80/saline mixture)

-

Sterile tubes or vials

-

Mortar and pestle (for suspension)

-

Stir plate and stir bar (for suspension)

-

Oral gavage needles (e.g., 20-22 gauge for mice)

-

Sterile syringes

Procedure (Suspension in Methylcellulose):

-

Calculate the required amount of this compound and vehicle.

-

Prepare the 0.5% methylcellulose vehicle: Slowly add methylcellulose powder to sterile water while stirring continuously until fully dissolved.

-

Prepare the suspension: a. Weigh the required amount of this compound. b. If necessary, triturate the powder with a small amount of the vehicle to create a smooth paste. c. Gradually add the remaining vehicle while stirring continuously to achieve a uniform suspension.

-

Administration: Administer the suspension using an appropriately sized oral gavage needle. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[10]

Quantitative Data Summary

| Parameter | Species | Route of Administration | Dose Range | Observed Effect | Reference |

| Food Intake | Rat | Intraperitoneal (i.p.) | 10 mg/kg | Inhibition of spontaneous, fasting-induced, and NPY-induced feeding | [2] |

| Body Weight | Rat (lean and obese) | Intraperitoneal (i.p.) | 10 mg/kg (daily for 7 days) | Decreased rate of weight gain | [2] |

| Food Intake | Mouse (ob/ob) | Intraperitoneal (i.p.) | 10 mg/kg | Inhibition of food intake in food-deprived mice | [2] |

Troubleshooting

-

Precipitation in the final solution: This may occur if the compound is not fully dissolved in the initial solvent or if the order of vehicle component addition is incorrect. Ensure complete dissolution in DMSO before adding other components. Gentle warming or sonication can help.

-

Animal distress during or after administration: Ensure proper restraint and administration techniques are used. For oral gavage, it is crucial to avoid accidental entry into the trachea.[2][11] The vehicle itself can sometimes cause transient discomfort; consider a pilot study with the vehicle alone.

Disclaimer: These protocols are intended for guidance in a research setting. All animal procedures should be performed in accordance with an approved institutional animal care and use committee (IACUC) protocol. Researchers should independently verify the optimal formulation and dosage for their specific experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. researchgate.net [researchgate.net]

- 4. Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lifetechindia.com [lifetechindia.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. iacuc.wsu.edu [iacuc.wsu.edu]

- 11. uac.arizona.edu [uac.arizona.edu]

Application Notes and Protocols for GW438014A in Competitive Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW438014A is a potent and selective non-peptide antagonist of the Neuropeptide Y Receptor Subtype 5 (NPY-Y5). The NPY system, comprising NPY, peptide YY (PYY), and pancreatic polypeptide (PP) as endogenous ligands, and its receptors (Y1, Y2, Y4, Y5), is implicated in a variety of physiological processes, including the regulation of food intake, anxiety, and circadian rhythms. The NPY-Y5 receptor, in particular, is a key target in the development of therapeutics for obesity and related metabolic disorders. Understanding the binding affinity of novel compounds like this compound to the NPY-Y5 receptor is crucial for drug discovery and development.

Competitive binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor.[1] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the NPY-Y5 receptor.

Signaling Pathway

The NPY-Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous agonist, Neuropeptide Y, the receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates cellular function. Antagonists like this compound block the binding of NPY, thereby inhibiting this signaling pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human NPY-Y5 receptor expressed in a heterologous system, such as HEK293 cells. The assay is based on the competition between unlabeled this compound and a radiolabeled ligand for binding to the NPY-Y5 receptor.

Materials and Reagents

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human NPY-Y5 receptor.

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [¹²⁵I][hPP1–17, Ala31, Aib32]NPY.

-

Test Compound: this compound.

-

Positive Control: CGP71683A (a known NPY-Y5 antagonist).

-

Non-specific Binding Control: Unlabeled Neuropeptide Y (NPY) or another high-affinity NPY-Y5 ligand.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester and vacuum filtration system.

-

Scintillation counter.

Experimental Workflow

Step-by-Step Procedure

1. Preparation of Reagents:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the human NPY-Y5 receptor to confluency.

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

-

Wash the membrane pellet with lysis buffer and resuspend in assay buffer.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Store membrane aliquots at -80°C.

-

-

Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in assay buffer to achieve a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Prepare similar dilutions for the positive control (CGP71683A).

-

2. Assay Performance:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd, e.g., 0.3 nM for [¹²⁵I]-PYY), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled NPY (e.g., 1 µM), 50 µL of radioligand, and 100 µL of membrane suspension.

-

Competition: 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of membrane suspension.

-

Positive Control Competition: 50 µL of each CGP71683A dilution, 50 µL of radioligand, and 100 µL of membrane suspension.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 90-120 minutes), with gentle agitation.

3. Filtration and Measurement:

-

Pre-soak the glass fiber filters in a solution of 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Terminate the incubation by rapid vacuum filtration of the plate contents through the pre-soaked filters using a cell harvester.

-

Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

For each concentration of this compound, calculate the percentage of specific binding:

-

% Specific Binding = (CPM in presence of this compound - Non-specific Binding CPM) / (Total Specific Binding CPM) * 100.

-

-

Plot the % Specific Binding against the logarithm of the this compound concentration.

-

-

Determine IC₅₀:

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC₅₀ value. The IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

-

Calculate Ki:

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where:

-

IC₅₀ is the experimentally determined half-maximal inhibitory concentration of this compound.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the NPY-Y5 receptor.

-

-

-

Data Presentation

The following table summarizes representative binding affinity data for ligands targeting the NPY-Y5 receptor. The Ki for this compound should be determined experimentally using the protocol above.

| Compound | Receptor | Radioligand | Kd of Radioligand (nM) | IC₅₀ (nM) | Ki (nM) | Reference |

| This compound | Human NPY-Y5 | [¹²⁵I]-PYY | ~0.3 | User Determined | User Determined | N/A |

| CGP71683A | Rat NPY-Y5 | [¹²⁵I][Leu³¹,Pro³⁴]PYY | Not Specified | 1.4 | ~1.4 | [2][3] |

| NPY | Human NPY-Y5 | [¹²⁵I]-PYY | ~0.3 | Varies | Varies | [4] |

Note: The Ki value for CGP71683A is approximated from its IC₅₀ as the exact radioligand concentration and Kd were not provided in the source.

Conclusion

This application note provides a comprehensive protocol for conducting a competitive binding assay to determine the affinity of this compound for the NPY-Y5 receptor. Accurate determination of the Ki value is a critical step in the characterization of this and other potential therapeutic compounds targeting the NPY system. The provided methodologies and data presentation guidelines are intended to assist researchers in obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Use of GW438014A in Diet-Induced Obesity Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GW438014A, a potent and selective Neuropeptide Y (NPY) Y5 receptor antagonist, in preclinical diet-induced obesity (DIO) models. The provided protocols and data summaries are intended to facilitate the design and execution of experiments to evaluate the anti-obesity efficacy of this compound.

Introduction

Obesity is a complex metabolic disorder characterized by excessive body fat accumulation, posing a significant risk for developing type 2 diabetes, cardiovascular diseases, and other comorbidities. The NPY system, particularly the Y5 receptor, is a key regulator of energy homeostasis, with its activation stimulating food intake.[1] this compound acts by blocking this receptor, thereby offering a potential therapeutic strategy for weight management. Studies on selective NPY Y5 receptor antagonists have demonstrated their efficacy in reducing food intake, body weight gain, and fat mass in rodent models of diet-induced obesity.[1][2]

Mechanism of Action

This compound is a selective antagonist of the Neuropeptide Y receptor type 5 (Y5R). The Y5 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus, a critical brain region for regulating appetite and energy expenditure.[3][4] Neuropeptide Y, a potent orexigenic peptide, binds to the Y5 receptor to stimulate food intake. By blocking this interaction, this compound is expected to reduce the signaling cascade that leads to increased appetite, thereby decreasing food consumption and promoting weight loss.[2]

Signaling Pathway

The NPY Y5 receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by NPY, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This reduction in cAMP can modulate the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, NPY receptor activation can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.[4][6]

Data Presentation

The following tables summarize quantitative data from studies on NPY Y5 receptor antagonists in diet-induced obese rodent models. While specific data for this compound is limited in the public domain, the data for other selective Y5 antagonists provide a strong rationale for its potential efficacy.

Table 1: Effect of NPY Y5 Receptor Antagonists on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice

| Compound | Species/Strain | Diet | Duration | Dose | Change in Body Weight Gain | Change in Food Intake | Reference |

| Selective Y5R Antagonist | C57BL/6J Mice | Moderately High-Fat (MHF) | 2 weeks | 30 mg/kg (oral) | Significant suppression | -7.6% | [2] |

| Selective Y5R Antagonist | C57BL/6J Mice | Moderately High-Fat (MHF) | 2 weeks | 100 mg/kg (oral) | Significant dose-dependent suppression | -10.0% | [2] |

| S-234462 (Insurmountable Y5 Antagonist) | DIO Mice | High-Fat | 5 weeks | Not specified | Significant decrease vs. surmountable antagonist | Significant decrease vs. surmountable antagonist | [7] |

| Selective Y5 Antagonist | C57BL/6J Mice | N/A (agonist-induced) | 7 days | 100 mg/kg (oral, BID) | Completely suppressed D-Trp(34)NPY-induced gain | Completely suppressed D-Trp(34)NPY-induced hyperphagia | [8] |

Table 2: Effect of NPY Y5 Receptor Antagonists on Adiposity and Metabolic Parameters

| Compound | Species/Strain | Key Findings | Reference |

| Selective Y5R Antagonist | C57BL/6J Mice | Suppressed adiposity and improved DIO-associated hyperinsulinemia. | [2] |

| Selective Y5 Antagonist | C57BL/6J Mice | Suppressed D-Trp(34)NPY-induced increases in adipose tissue weight, hypercholesterolemia, and hyperinsulinemia. | [8] |

Experimental Protocols

The following are detailed protocols for inducing obesity in rodents and for the subsequent evaluation of this compound.

Protocol 1: Induction of Diet-Induced Obesity in C57BL/6J Mice

This protocol is adapted from established methods for creating a reliable DIO mouse model.[9][10][11]

Materials:

-

Male C57BL/6J mice (4-6 weeks of age)

-

High-Fat Diet (HFD): e.g., Research Diets D12492 (60% kcal from fat) or D12451 (45% kcal from fat)[9][12]

-

Low-Fat Control Diet (LFD): e.g., Research Diets D12450B (10% kcal from fat)[13]

-

Standard animal housing with controlled temperature, humidity, and 12-hour light/dark cycle.[11]

Procedure:

-

Acclimation: Upon arrival, acclimate mice for 1-2 weeks on a standard chow or LFD.[14]

-

Randomization: Randomize mice into two groups based on body weight: a control group (LFD) and an obesity-induction group (HFD).[11]

-

Diet Administration: Provide the respective diets and water ad libitum.

-

Monitoring: Monitor body weight and food intake weekly for 8-12 weeks.[12] Mice on the HFD are expected to become significantly heavier and exhibit characteristics of obesity and insulin resistance.[12]

Protocol 2: Evaluation of this compound in DIO Mice

This protocol outlines the steps for administering this compound and assessing its effects on metabolic parameters.

Materials:

-

DIO mice (from Protocol 1)

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Equipment for measuring body composition (e.g., EchoMRI or DEXA)[15][16]

-

Metabolic cages for measuring energy expenditure (e.g., CLAMS)[16]

-

Glucometer and insulin assay kits

Procedure:

-

Compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., for doses of 10, 30, and 100 mg/kg).

-

Treatment Groups: Divide the DIO mice into vehicle control and this compound treatment groups. A lean control group on LFD should also be maintained.

-

Administration: Administer this compound or vehicle via oral gavage once or twice daily for a period of 2-8 weeks.[2][8]

-

Data Collection:

-

Body Weight and Food Intake: Measure daily or several times per week.

-

Body Composition: Measure fat mass and lean mass using EchoMRI or DEXA at baseline and at the end of the study.[15][16]

-

Energy Expenditure: Acclimate mice to metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity over a 24-hour period.[16]

-

Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin sensitivity.[17]

-

Terminal Blood and Tissue Collection: At the end of the study, collect blood for analysis of plasma lipids (triglycerides, cholesterol), glucose, and insulin.[12] Harvest and weigh fat pads (e.g., epididymal, retroperitoneal) and liver.[12]

-

Experimental Workflow Diagram

Conclusion

This compound, as a selective NPY Y5 receptor antagonist, holds promise as a therapeutic agent for the treatment of obesity. The protocols and data presented in these application notes provide a framework for researchers to effectively design and conduct preclinical studies to further elucidate the efficacy and mechanism of action of this compound in diet-induced obesity models. Careful consideration of experimental design, including appropriate controls and comprehensive metabolic phenotyping, will be crucial for generating robust and translatable data.

References

- 1. eptrading.co.jp [eptrading.co.jp]

- 2. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the Y5 neuropeptide Y receptor in feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling pathways in obesity: mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-fat diet induced obesity primes inflammation in adipose tissue prior to liver in C57BL/6j mice | Aging [aging-us.com]

- 10. Diet Change Improves Obesity and Lipid Deposition in High-Fat Diet-Induced Mice [mdpi.com]

- 11. Diet-induced obesity murine model [protocols.io]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 13. Differential effects of high fat diet and diet-induced obesity on skeletal acquisition in female C57BL/6J vs. FVB/NJ Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]

- 15. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]

- 16. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using GW438014A

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW438014A is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor (GPCR) implicated in various physiological processes, including the regulation of food intake and energy homeostasis. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate NPY Y5 receptor signaling and to screen for novel therapeutic agents.

The NPY Y5 receptor is a key target in drug discovery, particularly for metabolic disorders. Upon activation by its endogenous ligand NPY, the Y5 receptor primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, Y5 receptor activation can modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) and RhoA pathways, which are involved in cell proliferation, migration, and cytoskeletal rearrangement. This compound provides a valuable tool to dissect these signaling events and to identify compounds that modulate Y5 receptor activity.

Signaling Pathway

The NPY Y5 receptor signaling cascade offers multiple points for interrogation using cell-based assays. Antagonism of this pathway by this compound can be quantified by measuring changes in second messenger levels, downstream effector activation, and cellular phenotypes.

Figure 1: NPY Y5 Receptor Signaling Pathway and Point of Inhibition by this compound.

Data Presentation

The following table summarizes the known in vitro activity of this compound. This data is essential for designing experiments and determining appropriate compound concentrations.

| Parameter | Species | Value | Assay Type | Reference |

| Binding Affinity (IC50) | Not Specified | Well in excess of this value detected in brain tissue | Radioligand Binding | [1] |

| Functional Antagonism | Rodent | Potent | NPY-induced Food Intake | [1] |

Experimental Protocols

Here we provide detailed protocols for key cell-based assays to characterize the effect of this compound on NPY Y5 receptor signaling.

cAMP Accumulation Assay

This assay measures the ability of this compound to block the NPY-induced inhibition of cAMP production.

Workflow:

Figure 2: Workflow for the cAMP Accumulation Assay.

Protocol:

-

Cell Culture: Culture cells stably or transiently expressing the human NPY Y5 receptor (e.g., HEK293, CHO) in appropriate media. Seed cells into 96-well plates at a density that will result in 80-90% confluency on the day of the assay.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

-

Pre-incubation: Wash the cells once with assay buffer. Add the diluted this compound or vehicle control to the wells and incubate for 15-30 minutes at 37°C.

-

Stimulation: Prepare a stimulation solution containing a fixed concentration of Forskolin (to stimulate adenylyl cyclase) and a concentration of NPY that elicits a sub-maximal response (e.g., EC80). Add this solution to the wells and incubate for 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of this compound on NPY-induced cell proliferation in cancer cell lines that endogenously express the Y5 receptor.

Protocol:

-

Cell Seeding: Seed a cancer cell line known to express the NPY Y5 receptor (e.g., certain breast cancer or neuroblastoma cell lines) into 96-well plates at a low density in serum-containing medium.

-

Serum Starvation: After 24 hours, replace the medium with serum-free or low-serum medium and incubate for another 24 hours to synchronize the cells.

-

Treatment: Treat the cells with a serial dilution of this compound in the presence or absence of a stimulating concentration of NPY. Include appropriate controls (vehicle, NPY alone, this compound alone).

-

Incubation: Incubate the plates for 48-72 hours.

-

Proliferation Measurement: Quantify cell proliferation using a suitable method, such as:

-

Crystal Violet Staining: Fix and stain the cells with crystal violet. Solubilize the dye and measure the absorbance.

-

MTS/XTT Assay: Add the reagent to the wells and measure the absorbance to determine metabolic activity, which correlates with cell number.

-

BrdU Incorporation: Measure the incorporation of BrdU into newly synthesized DNA.

-

-

Data Analysis: Normalize the proliferation data to the vehicle-treated control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.

Cell Migration/Invasion Assay

This assay evaluates the ability of this compound to inhibit NPY-induced cell migration or invasion, which is relevant for cancer research.

Workflow:

Figure 3: Workflow for the Cell Migration/Invasion Assay.

Protocol:

-

Insert Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores). For invasion assays, coat the membrane with a thin layer of Matrigel.

-

Cell Preparation: Harvest and resuspend Y5 receptor-expressing cells in serum-free medium. Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.

-

Assay Setup: Add serum-free medium containing NPY as a chemoattractant to the lower chamber of the Transwell plate. Seed the pre-treated cells into the upper chamber.

-

Incubation: Incubate the plate at 37°C for a duration determined by the cell type's migratory/invasive capacity (typically 12-48 hours).

-

Cell Staining and Counting: Remove the non-migrated cells from the top of the membrane with a cotton swab. Fix the migrated/invaded cells on the bottom of the membrane with methanol and stain with a suitable dye (e.g., crystal violet or DAPI).

-

Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

-